molecular formula C21H24N4O3 B11377234 2-(4-ethoxyphenyl)-N-(4-ethylbenzyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-ethoxyphenyl)-N-(4-ethylbenzyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11377234
M. Wt: 380.4 g/mol
InChI Key: WHNSYFRAOMECAV-UHFFFAOYSA-N
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Description

2-(4-ETHOXYPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-(4-ETHOXYPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Triazole Ring:

    Substitution Reactions: Introduction of the ethoxyphenyl and ethylphenyl groups can be done through nucleophilic substitution reactions.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde under basic conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-(4-ETHOXYPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

2-(4-ETHOXYPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Biological Studies: The compound can be used to study the interactions between triazole derivatives and various biological targets.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ETHOXYPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ethoxyphenyl and ethylphenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds to 2-(4-ETHOXYPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE include other triazole derivatives such as:

    1,2,3-Triazole-4-carboxamide: Lacks the ethoxyphenyl and ethylphenyl substitutions.

    2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-ETHYLPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE: Features different substituents on the triazole ring.

    Etofenprox: A related compound with different functional groups and applications.

The uniqueness of 2-(4-ETHOXYPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific substitutions, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C21H24N4O3/c1-3-15-5-7-16(8-6-15)13-22-21(27)20-19(14-26)23-25(24-20)17-9-11-18(12-10-17)28-4-2/h5-12,26H,3-4,13-14H2,1-2H3,(H,22,27)

InChI Key

WHNSYFRAOMECAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)OCC

Origin of Product

United States

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